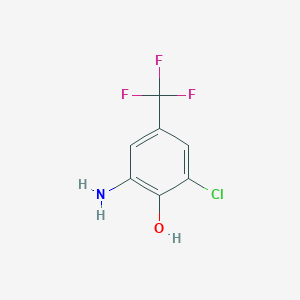

2-Amino-6-chloro-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJYNSFOVOVLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612023 | |

| Record name | 2-Amino-6-chloro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78068-81-2 | |

| Record name | 2-Amino-6-chloro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chloro-4-(trifluoromethyl)phenol (CAS 78068-81-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-(trifluoromethyl)phenol is a halogenated and trifluoromethylated aromatic compound. The presence of an amino group, a chloro group, and a trifluoromethyl group on the phenol backbone suggests its potential as a versatile building block in organic synthesis. Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, which can enhance the pharmacological profile of drug candidates. This technical guide provides a summary of the available information on the properties, synthesis, and potential applications of this compound.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound is limited in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 78068-81-2 | [1] |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| Boiling Point | 239 °C at 760 mmHg | No specific citation available |

| Melting Point | No data available | |

| Solubility | No data available |

Spectroscopic Data

Synthesis

A potential synthetic route to this compound involves the reduction of the corresponding nitro compound.

Experimental Protocol: Reduction of 2-Chloro-6-nitro-4-(trifluoromethyl)phenol

A general method for the reduction of a nitro group on a phenol ring to an amine using sodium dithionite is described below. This protocol is based on a similar, though not identical, reduction and should be adapted and optimized for the specific substrate.

Materials:

-

2-Chloro-6-nitro-4-(trifluoromethyl)phenol

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Toluene

-

Chloroform

-

Standard laboratory glassware and equipment (round-bottom flask, stirrer, condenser, filtration apparatus, rotary evaporator)

Procedure:

-

Dissolve 2-chloro-6-nitro-4-(trifluoromethyl)phenol in a mixture of ethanol and water in a round-bottom flask equipped with a stirrer.

-

To the stirred solution, add solid sodium dithionite in portions. The reaction is exothermic and the addition should be controlled to maintain a safe temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, filter the reaction mixture and evaporate the solvents under reduced pressure.

-

To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining water.

-

Extract the residue with boiling chloroform.

-

Combine the chloroform extracts and evaporate the solvent to yield the crude this compound.

-

Further purification may be achieved by recrystallization or column chromatography.

Applications in Drug Development

While specific applications of this compound in drug development are not documented in the available literature, its structural motifs are relevant to medicinal chemistry. The trifluoromethyl group is a key functional group in many pharmaceuticals, known to improve metabolic stability, binding affinity, and bioavailability. The amino and chloro substituents on the aromatic ring provide reactive handles for further chemical modifications, allowing for its use as an intermediate in the synthesis of more complex molecules.

The general importance of trifluoromethylated aromatic compounds in medicinal chemistry is well-established. They are integral components of a wide range of drugs, including anti-inflammatory agents, antidepressants, and anticancer drugs. The electron-withdrawing nature of the trifluoromethyl group can significantly alter the pKa of nearby functional groups and influence the overall electronic properties of the molecule, which can be crucial for target binding and biological activity.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant and is harmful if swallowed.[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Logical Relationships and Workflows

As no specific experimental workflows or signaling pathways involving this compound have been identified, a generalized workflow for its potential use as a synthetic intermediate is presented.

Caption: Generalized workflow for the synthesis and potential application of this compound as an intermediate.

Conclusion

This compound is a chemical compound with potential utility as a synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. However, a comprehensive understanding of its properties and reactivity is hindered by the limited availability of experimental data. Further research is required to fully characterize this compound, including the determination of its physicochemical properties and spectroscopic data. Such information would be invaluable for its potential application in the development of novel pharmaceuticals and other advanced materials.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical characteristics of the chemical compound 2-Amino-6-chloro-4-(trifluoromethyl)phenol (CAS No: 78068-81-2). This document collates known data on its physical and chemical properties, outlines a method for its synthesis, and discusses potential analytical characterization techniques. Due to the limited availability of public domain data for this specific molecule, information on closely related compounds is included for comparative purposes where relevant. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development who may consider this compound as a building block or intermediate.

Introduction

This compound is a substituted aromatic compound belonging to the class of aminophenols. Its structure, featuring an amino group, a chloro substituent, and a trifluoromethyl group on a phenol backbone, suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, making it a valuable moiety in drug design. This guide aims to consolidate the currently available technical information on this compound.

Physicochemical Characteristics

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 78068-81-2 | --- |

| Molecular Formula | C₇H₅ClF₃NO | --- |

| Molecular Weight | 211.57 g/mol | --- |

| Boiling Point | 239 °C at 760 mmHg | Safety Data Sheet |

| Melting Point | Data not available | --- |

| pKa | Data not available | Predicted pKa for the related 2-Amino-6-chloro-phenol is ~8.28.[1] |

| Solubility | Data not available | Phenols are generally soluble in organic solvents and sparingly soluble in water.[2] |

| Appearance | Yellow oil | [3] |

Synthesis and Purification

Synthesis Protocol

A reported method for the synthesis of this compound involves the reduction of its nitro precursor, 2-chloro-6-nitro-4-trifluoromethylphenol.[3]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Procedure:

-

Dissolve 2-chloro-6-nitro-4-trifluoromethylphenol (4.5 g) in a mixture of ethanol (20 ml) and water (30 ml).[3]

-

To the stirred solution, add solid sodium dithionite (10 g) in portions.[3]

-

Continue stirring the solution for 2 hours.[3]

-

Allow the reaction mixture to stand overnight.[3]

-

Filter the mixture and evaporate the solvent from the filtrate.[3]

-

To the residue, add toluene and then remove it under reduced pressure.[3]

-

Extract the resulting residue with boiling chloroform (3 x 100 ml).[3]

-

Evaporate the chloroform extracts to yield the product as a yellow oil.[3]

Purification

The crude product from the synthesis is purified by liquid-liquid extraction with boiling chloroform.[3] Further purification, if necessary, could potentially be achieved through column chromatography on silica gel, although specific conditions have not been reported.

Analytical Characterization

While specific experimental spectral data for this compound are not available in the reviewed literature, a general workflow for the analytical characterization of a novel or synthesized batch of this compound is proposed. This workflow would involve standard spectroscopic and chromatographic techniques to confirm the identity and purity of the compound.

Figure 2: General Analytical Workflow for Characterization.

Expected Spectral Features (Based on Structure):

-

¹H NMR: Signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the substituents.

-

¹³C NMR: Resonances for the carbon atoms of the benzene ring, with the carbons attached to the trifluoromethyl group, chlorine, oxygen, and nitrogen showing characteristic chemical shifts. The carbon of the -CF₃ group would appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

FTIR: Characteristic absorption bands for O-H and N-H stretching (typically in the range of 3200-3500 cm⁻¹), C-N stretching, C-O stretching, C-Cl stretching, and C-F stretching vibrations.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (211.57 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns would be expected to show losses of functional groups.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information detailing the specific biological activities, mechanism of action, or involvement in any signaling pathways for this compound. Its structural similarity to other substituted phenols suggests potential for a range of biological effects, but this would require experimental validation.

Given its potential as a synthetic intermediate, any biological activity would likely be more relevant to the final, more complex molecules derived from it.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly in the development of new pharmaceutical and agrochemical agents. While some basic physicochemical information and a synthesis method are available, a significant amount of experimental data, including melting point, pKa, solubility, and comprehensive spectroscopic characterization, is currently lacking in the public domain. Furthermore, there is no information on its biological activity or mechanism of action. This guide provides a summary of the available information and highlights the areas where further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to use this document as a starting point and to conduct their own comprehensive analyses to validate and expand upon the information presented herein.

References

- 1. 2-Amino-4-chloro-3,5,6-trifluoropyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis and Confirmation of 2-Amino-6-chloro-4-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural analysis and confirmation of 2-Amino-6-chloro-4-(trifluoromethyl)phenol. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted data based on established computational models, alongside standardized experimental protocols for acquiring such data.

Predicted Spectroscopic and Physical Data

The following tables summarize the predicted quantitative data for this compound. This data serves as a benchmark for experimental verification.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 225.57 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.35 | d | J(H-3, H-5) = 1.5 |

| H-5 | 7.10 | d | J(H-5, H-3) = 1.5 |

| -NH₂ | 5.50 | s (broad) | - |

| -OH | 10.20 | s (broad) | - |

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 148.5 |

| C-2 (-NH₂) | 140.0 |

| C-3 | 120.5 |

| C-4 (-CF₃) | 125.0 (q, J ≈ 272 Hz) |

| C-5 | 118.0 |

| C-6 (-Cl) | 115.0 |

| -CF₃ | 123.0 (q, J ≈ 30 Hz) |

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H Stretch (Phenol) |

| 3350 - 3250 | Medium (doublet) | N-H Stretch (Amine) |

| 1620 - 1580 | Medium | N-H Bend (Amine) |

| 1500 - 1400 | Strong | C=C Aromatic Ring Stretch |

| 1350 - 1150 | Very Strong | C-F Stretch (Trifluoromethyl) |

| 1250 - 1200 | Strong | C-O Stretch (Phenol) |

| 850 - 750 | Strong | C-Cl Stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 225/227 | 100/33 | [M]⁺ / [M+2]⁺ (isotopic pattern for Cl) |

| 206/208 | 20/7 | [M-HF]⁺ |

| 196 | 15 | [M-CHO]⁺ |

| 156 | 40 | [M-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural confirmation of this compound.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: 125 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: Calibrate the spectrum using the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die.

-

Apply pressure (8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Instrument: FT-IR Spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

-

Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

-

Transfer the final solution to a GC-MS autosampler vial.

-

-

Instrumental Conditions:

-

GC System: Agilent 7890B or equivalent.

-

MS System: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL (splitless or with a high split ratio depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40 - 500 amu.

-

Mandatory Visualizations

The following diagrams illustrate the workflow for structural elucidation and the logical relationships in confirming the molecular structure.

Caption: Experimental workflow for the synthesis, purification, and structural confirmation of a novel compound.

Caption: Logical flow for confirming the structure from spectroscopic data.

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-(trifluoromethyl)phenol is a halogenated and trifluoromethylated aminophenol derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] A thorough understanding of the solubility and stability of this molecule is paramount for its potential development as a therapeutic agent, as these properties fundamentally influence its formulation, bioavailability, and shelf-life.

This technical guide outlines the anticipated solubility and stability profile of this compound, provides detailed experimental protocols for its characterization, and presents a logical workflow for these assessments.

Predicted Physicochemical Properties

While specific data for this compound is unavailable, we can infer its likely properties from a closely related analogue, 2-amino-6-chloro-4-nitrophenol. The trifluoromethyl group is a strong electron-withdrawing group, similar to the nitro group, which will influence the compound's acidity and polarity.

Table 1: Predicted Physicochemical Properties of this compound based on Analogue Data

| Property | Predicted Value/Characteristic | Rationale/Reference Analogue (2-amino-6-chloro-4-nitrophenol) |

| Molecular Formula | C7H5ClF3NO | - |

| Molecular Weight | 227.57 g/mol | - |

| pKa | Expected to be acidic | Phenolic hydroxyl group with electron-withdrawing substituents.[3] |

| Log P | Predicted to be moderately lipophilic | The trifluoromethyl group increases lipophilicity.[2] For 2-amino-6-chloro-4-nitrophenol, Log Pow is 1.80.[4] |

| Appearance | Likely a crystalline solid | Many substituted phenols are solids at room temperature.[5] |

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. The presence of both a polar amino and hydroxyl group, and a lipophilic trifluoromethyl group suggests that the solubility of this compound will be highly dependent on the solvent system.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale/Reference Analogue (2-amino-6-chloro-4-nitrophenol) |

| Water | Sparingly soluble | Water solubility of 2-amino-6-chloro-4-nitrophenol is 0.045% (450 mg/L) at 25 °C.[4] |

| Polar Organic Solvents (e.g., Ethanol, DMSO, Acetone) | Soluble | 2-amino-6-chloro-4-nitrophenol is soluble in Ethanol (>10% w/w), DMSO (>10% w/w), and Acetone/water 1:1 (8.7% w/w).[4] |

| Non-polar Organic Solvents (e.g., Toluene, Chloroform) | Slightly soluble to soluble | A preparation method for a similar compound involved extraction with boiling chloroform.[6] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Assay

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After agitation, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC-UV:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH 3.5).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectral scan of the compound (likely in the range of 230-280 nm).

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve.

-

Analysis: Inject the diluted sample and determine the concentration from the calibration curve.

-

Stability Profile

Assessing the stability of a new chemical entity is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the molecule's intrinsic stability.[7][8]

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Rationale/Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Likely to be stable | Phenolic compounds can be stable in acidic conditions. |

| Basic (e.g., 0.1 M NaOH) | Potential for degradation | Phenols can ionize in basic conditions, which may increase reactivity or susceptibility to oxidation. |

| Oxidative (e.g., 3% H2O2) | Potential for degradation | The amino and phenol groups are susceptible to oxidation, potentially leading to colored degradation products. |

| Thermal (e.g., 60 °C) | Likely to be stable in solid form | The stability of the analogue 2-amino-6-chloro-4-nitrophenol in solution is high over 7 days.[4] |

| Photolytic (e.g., ICH Q1B) | Potential for degradation | Aromatic amines and phenols can be susceptible to photodegradation. |

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a general approach for conducting forced degradation studies. The goal is to achieve 10-20% degradation to ensure that the analytical method is stability-indicating.[9]

Protocol: Forced Degradation Study

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.

-

Oxidation: Mix the sample solution with an equal volume of 3% H2O2. Keep at room temperature in the dark for a specified time.

-

Thermal Degradation: Store the sample solution at 60 °C in the dark for a specified time.

-

Photodegradation: Expose the sample solution to light according to ICH Q1B guidelines.

-

Control Samples: Store a sample solution protected from light at 4 °C.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method (as described in section 3.1) to determine the peak purity and the formation of any degradation products.

-

A photodiode array (PDA) detector is recommended to assess peak purity.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a novel compound like this compound.

Caption: Workflow for the assessment of solubility and stability of a new chemical entity.

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a robust framework for its characterization based on established scientific principles and data from analogous compounds. The trifluoromethyl group is expected to significantly influence its physicochemical properties, making a thorough experimental evaluation of its solubility and stability essential for any future drug development efforts. The detailed protocols and workflow presented here offer a clear path for researchers to generate the necessary data to support the progression of this and other novel chemical entities.

References

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. ec.europa.eu [ec.europa.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. prepchem.com [prepchem.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

Spectroscopic Data for 2-Amino-6-chloro-4-(trifluoromethyl)phenol: A Search for Published Data

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 2-Amino-6-chloro-4-(trifluoromethyl)phenol (CAS Number: 78068-81-2) is not publicly available.

While this compound is listed by several commercial chemical suppliers, indicating its synthesis and availability, the associated characterization data, including NMR, IR, and MS spectra, along with the specific experimental protocols used for their acquisition, have not been published in accessible scientific journals or public repositories.

This lack of available data prevents the creation of an in-depth technical guide or whitepaper that meets the core requirements of presenting quantitative spectroscopic data in structured tables and providing detailed experimental methodologies.

Future Outlook and Potential for Data Generation

The spectroscopic characterization of this compound would require de novo experimental analysis. Researchers in possession of this compound could perform the following standard analyses to generate the requisite data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would elucidate the chemical structure by providing information about the hydrogen and carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule by measuring the vibrations of the chemical bonds.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Once such experimental data is generated and published, a comprehensive technical guide could be developed.

Illustrative Workflow for Spectroscopic Analysis

Should the data become available, a typical workflow for its analysis and presentation would be as follows. This workflow is provided for illustrative purposes, as the actual experimental data is not currently available.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

A Technical Guide to the Role of the Trifluoromethyl Group in 2-Amino-6-chloro-4-(trifluoromethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, serves as a critical functional moiety for enhancing metabolic stability, modulating lipophilicity, and altering electronic characteristics. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group as exemplified by the chemical intermediate, 2-Amino-6-chloro-4-(trifluoromethyl)phenol. We will dissect the key properties imparted by the CF₃ group, present relevant quantitative data, detail experimental protocols for synthesis and metabolic evaluation, and illustrate key concepts with structured diagrams. This document serves as a comprehensive resource for researchers leveraging fluorinated building blocks in drug discovery and development.

The Pivotal Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl group is frequently utilized as a bioisostere for methyl or chloro groups to optimize a lead compound's profile.[1] Its unique combination of high electronegativity, steric bulk, and exceptional stability dramatically influences a molecule's pharmacokinetic and pharmacodynamic properties.[2][3]

Modulation of Lipophilicity

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is strongly lipophilic, generally increasing the logP of a parent molecule.[4] This enhancement in lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier.[2] The Hansch hydrophobicity constant (π) for the CF₃ group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[5]

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[6] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[2][5] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary mediators of drug clearance.[4] Replacing a metabolically labile methyl or hydrogen site with a CF₃ group can effectively block this metabolic pathway, leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[6]

Electronic Effects and Receptor Binding

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][4] When attached to an aromatic ring, the CF₃ group can significantly lower the pKa of nearby acidic protons, such as the hydroxyl group in a phenol. For instance, the pKa of 3-(trifluoromethyl)phenol is 9.08, which is lower than that of phenol (~9.95), indicating increased acidity.[7][8] This modulation of electronic properties can alter a molecule's ability to engage in hydrogen bonding and other electrostatic interactions within a biological target's binding site, potentially enhancing binding affinity and selectivity.[2][3]

Physicochemical Profile of this compound

In this compound, the CF₃ group acts in concert with the chloro, amino, and hydroxyl substituents to define the molecule's overall chemical character. The strong electron-withdrawing effects of both the CF₃ and Cl groups are expected to significantly increase the acidity of the phenolic proton compared to unsubstituted phenol. The amino group, being an electron-donating group, will slightly counteract this effect but also serves as a key site for further chemical modification. This combination of functional groups makes the compound a valuable and versatile building block in the synthesis of more complex pharmaceutical agents.[9]

Data Presentation: Physicochemical Properties

| Property | Value / Description | Reference |

| Molecular Formula | C₇H₅ClF₃NO | [10] |

| Molecular Weight | 211.57 g/mol | [10] |

| CAS Number | 78068-81-2 | [10] |

| Trifluoromethyl Group Hansch π Constant | +0.88 | [5] |

| C-F Bond Dissociation Energy | ~485 kJ/mol | [2][5] |

| C-H Bond Dissociation Energy | ~414 kJ/mol | [2][5] |

| Predicted pKa (Phenolic -OH) | < 9.0 (Estimated based on substituted phenols) | [7][8] |

| Appearance | Yellow Oil (as reported in synthesis) | [11] |

Experimental Protocols

Synthesis of this compound

This protocol describes the reduction of a nitro-substituted phenol to the corresponding aminophenol, a common and effective transformation.

Reaction: Reduction of 2-chloro-6-nitro-4-trifluoromethylphenol.[11]

Materials:

-

2-chloro-6-nitro-4-trifluoromethylphenol (4.5 g)

-

Sodium dithionite (10 g)

-

Ethanol (20 ml)

-

Water (30 ml)

-

Toluene

-

Chloroform

Procedure:

-

Prepare a solution of 2-chloro-6-nitro-4-trifluoromethylphenol in a mixture of ethanol and water.

-

Stir the solution and add solid sodium dithionite in portions.

-

Continue stirring the reaction mixture for 2 hours at room temperature.

-

Allow the mixture to stand overnight.

-

Filter the solution to remove any solids and evaporate the filtrate to dryness.

-

Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual water.

-

Extract the final residue with boiling chloroform (3 x 100 ml).

-

Combine the chloroform extracts and evaporate the solvent to yield the final product, this compound, as a yellow oil.[11]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound, a key property enhanced by trifluoromethylation.[6]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[6]

Materials:

-

Test Compound (e.g., a derivative of this compound)

-

Positive Control (compound with known metabolic liability)

-

Human Liver Microsomes (HLM)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., G6P, G6PDH, NADP⁺)

-

Ice-cold Stopping Solution (e.g., Acetonitrile with an internal standard)

-

96-well incubation plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system

Procedure:

-

Reagent Preparation: Prepare a working solution of the test compound and positive control. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.

-

Incubation Setup: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Calculation: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[6]

Visualizations: Workflows and Logical Relationships

Caption: Influence of CF₃ group properties on drug pharmacokinetics and pharmacodynamics.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for an in vitro liver microsomal stability assay.

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal, capable of conferring multiple advantageous properties upon a parent molecule. In the context of this compound, the CF₃ group significantly influences the compound's lipophilicity, electronic nature, and inherent metabolic stability. These characteristics make it an exceptionally useful building block for the synthesis of novel therapeutics. A thorough understanding of the quantitative and qualitative effects of the trifluoromethyl group, as detailed in this guide, is essential for its rational and effective application in the design of next-generation pharmaceuticals.

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. 2-Amino-4-((trifluoromethyl)thio)phenol|RUO|Supplier [benchchem.com]

- 10. This compound | 78068-81-2 [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Amino-6-chloro-4-(trifluoromethyl)phenol: A Key Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-chloro-4-(trifluoromethyl)phenol, a crucial fluorinated building block in modern synthetic chemistry. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a trifluoromethyl moiety on a phenolic scaffold, makes it a highly versatile precursor for the synthesis of a wide range of complex molecules with significant potential in medicinal chemistry, agrochemicals, and materials science.

Chemical Properties and Data

This compound, with the CAS number 78068-81-2, possesses a distinct set of physicochemical properties owing to the interplay of its functional groups. The electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the phenolic hydroxyl group and the nucleophilicity of the amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 211.57 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa | Not available |

Synthesis

The primary and most accessible synthetic route to this compound involves the reduction of its nitro precursor, 2-chloro-6-nitro-4-(trifluoromethyl)phenol.

Synthesis Workflow

The synthesis proceeds via a straightforward reduction of the nitro group to an amine.

Caption: Synthesis of the target compound from its nitro precursor.

Detailed Experimental Protocol: Reduction of 2-chloro-6-nitro-4-(trifluoromethyl)phenol

This protocol is adapted from established literature procedures for similar reductions.[1]

Materials:

-

2-chloro-6-nitro-4-(trifluoromethyl)phenol

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Toluene

-

Chloroform

-

Standard laboratory glassware (round-bottom flask, stirrer, filtration apparatus, separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4.5 g of 2-chloro-6-nitro-4-(trifluoromethyl)phenol in a mixture of 20 ml of ethanol and 30 ml of water.

-

To the stirred solution, add 10 g of solid sodium dithionite in portions over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.

-

Allow the mixture to stand overnight.

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Evaporate the filtrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous residue, add toluene and evaporate under reduced pressure to azeotropically remove water.

-

Extract the residue with boiling chloroform (3 x 100 ml).

-

Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude product as a yellow oil.[1]

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the functional groups present.

Table 2: Expected Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons (2H), signals for -NH₂ and -OH protons (exchangeable with D₂O). |

| ¹³C NMR | Signals for the seven carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet. |

| IR (Infrared) | Broad O-H and N-H stretching bands (~3500-3200 cm⁻¹), C-F stretching bands (~1350-1100 cm⁻¹), and aromatic C=C stretching bands (~1600-1450 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (211.57 g/mol ) and fragmentation patterns characteristic of the loss of functional groups. |

Reactivity and Applications

This compound is a trifunctional building block, offering multiple reaction sites for further chemical modifications.

Reactivity Profile

The reactivity of the functional groups can be selectively targeted based on the reaction conditions.

Caption: Reactivity of this compound.

-

Amino Group: The amino group can undergo a variety of reactions, including acylation to form amides, sulfonylation to form sulfonamides, and alkylation.

-

Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers or esters.

-

Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing activating (amino and hydroxyl) and deactivating (chloro and trifluoromethyl) groups.

Applications in Drug Discovery and Agrochemicals

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal and agrochemical chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. While specific commercial products derived from this compound are not prominently documented, its structural motifs are present in various patented compounds with potential biological activity.

For instance, trifluoromethylphenyl amides have been investigated as novel insecticides and fungicides. One study reported that N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,2,3,3,3-pentafluoropropanamide, a derivative of a structurally similar aniline, exhibited significant fungicidal activity.[1] This suggests that derivatives of this compound could be promising candidates for new agrochemicals.

Furthermore, various patents describe the use of substituted aminophenols in the synthesis of herbicides and other bioactive molecules. The unique combination of substituents in this compound makes it a valuable starting material for generating novel and diverse chemical libraries for high-throughput screening in drug and pesticide discovery programs.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the safety data for structurally related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. It is advisable to consult the material safety data sheet (MSDS) from the supplier before use.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science industries. Its trifunctional nature allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. While further experimental characterization of its physical and spectroscopic properties is needed, the synthetic accessibility and the proven benefits of the trifluoromethyl group make this compound a highly attractive starting material for researchers and scientists engaged in the design and development of new functional molecules.

References

The Elusive Role of 2-Amino-6-chloro-4-(trifluoromethyl)phenol in Medicinal Chemistry: A Review of Available Data

Despite its promising structural features, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of direct applications for 2-Amino-6-chloro-4-(trifluoromethyl)phenol as a key starting material or intermediate in the synthesis of medicinally active compounds. While the constituent moieties of this molecule—a substituted aminophenol with chloro and trifluoromethyl groups—are prevalent in numerous bioactive compounds, the specific isomeric arrangement of this compound appears to be underexplored or not widely disclosed in the context of drug discovery and development.

The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group and is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. Similarly, the chloro-substituted aminophenol scaffold is a versatile building block for a variety of heterocyclic compounds with diverse pharmacological activities. However, the specific utility of this compound remains largely undocumented in readily accessible scientific resources.

This technical guide aims to provide an overview of the potential applications of this compound by examining the medicinal chemistry of structurally related molecules and outlining general synthetic strategies that could leverage its unique chemical architecture. The information presented is based on analogous compounds and general principles of medicinal chemistry due to the lack of specific data for this compound itself.

I. Physicochemical Properties and Synthetic Considerations

The combination of an amino, a hydroxyl, a chloro, and a trifluoromethyl group on a benzene ring endows this compound with a distinct set of physicochemical properties that could be advantageous in drug design.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 227.57 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Data sourced from computational predictions.

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors, coupled with a moderate lipophilicity (indicated by the XLogP3 value), suggests that this molecule could serve as a scaffold for compounds targeting a variety of biological receptors.

Synthetic Accessibility

A known method for the preparation of this compound involves the reduction of the corresponding nitro compound, 2-chloro-6-nitro-4-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloro-6-nitro-4-(trifluoromethyl)phenol

-

Sodium dithionite

-

Ethanol

-

Water

-

Toluene

-

Chloroform

Procedure:

-

Dissolve 2-chloro-6-nitro-4-(trifluoromethyl)phenol (1.0 eq) in a mixture of ethanol and water.

-

To the stirred solution, add solid sodium dithionite (excess) in portions.

-

Continue stirring the solution for 2 hours and then leave it to stand overnight.

-

Filter the reaction mixture and evaporate the solvent from the filtrate.

-

Add toluene to the residue and remove it under reduced pressure to azeotropically remove any remaining water.

-

Extract the residue with boiling chloroform (3 x volumes).

-

Combine the chloroform extracts and evaporate the solvent to yield the product.

II. Potential Therapeutic Areas and Molecular Targets

Based on the pharmacological activities of structurally similar compounds, derivatives of this compound could potentially be investigated for a range of therapeutic applications.

Kinase Inhibition

Aromatic amines and phenols are common structural motifs in a vast number of kinase inhibitors. The 4-amino-3-(trifluoromethyl)phenyl moiety, for instance, is a key component of the multi-kinase inhibitor Sorafenib . While not a direct derivative, the synthesis of Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an aminophenol derivative. This highlights the potential for the amino group of this compound to be functionalized to form urea or amide linkages, which are crucial for binding to the hinge region of many kinases.

Hypothetical Signaling Pathway for a Kinase Inhibitor Derivative:

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Synthesis of Heterocyclic Scaffolds

The ortho-aminophenol moiety is a versatile precursor for the synthesis of various heterocyclic systems, such as benzoxazoles and phenoxazines. These scaffolds are present in a wide range of biologically active molecules.

General Experimental Workflow for Heterocycle Synthesis:

Caption: General workflow for synthesizing heterocyclic compounds.

III. Conclusion and Future Perspectives

While direct evidence of the application of this compound in medicinal chemistry is currently limited in the public domain, its structural features suggest significant potential as a versatile building block in drug discovery. The presence of multiple functional groups that can be readily modified, combined with the favorable physicochemical properties imparted by the trifluoromethyl and chloro substituents, makes it an attractive scaffold for the synthesis of novel bioactive molecules.

Future research efforts could focus on the systematic exploration of derivatives of this compound, particularly in the areas of kinase inhibition and the synthesis of novel heterocyclic systems. The development of compound libraries based on this core structure and their subsequent screening against a panel of biological targets could unveil previously untapped therapeutic potential. As synthetic methodologies advance, the accessibility and utility of such uniquely substituted building blocks are likely to increase, paving the way for new discoveries in medicinal chemistry. Researchers in the field are encouraged to consider this compound as a valuable, yet underutilized, tool in their quest for novel therapeutic agents.

An In-depth Technical Guide to 2-Amino-6-chloro-4-(trifluoromethyl)phenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the synthesis, properties, and synthetic applications of 2-Amino-6-chloro-4-(trifluoromethyl)phenol (CAS No. 78068-81-2). This trifluoromethyl-substituted aminophenol serves as a versatile and valuable building block in modern organic synthesis, particularly in the preparation of fluorinated compounds for the pharmaceutical and agrochemical industries. This document details a key synthetic protocol for its preparation and explores its potential in the synthesis of high-value heterocyclic compounds, supported by experimental methodologies and data.

Introduction

This compound is a highly functionalized aromatic compound. Its structure incorporates several key features that make it an attractive starting material for organic synthesis:

-

A Trifluoromethyl Group (-CF3): This electron-withdrawing group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable feature in many drug candidates and agrochemicals.

-

An Amino Group (-NH2): This nucleophilic group can readily participate in a variety of reactions, including acylation, alkylation, and the formation of heterocyclic rings.

-

A Phenolic Hydroxyl Group (-OH): This group can be alkylated or acylated and, along with the amino group, is crucial for the synthesis of certain heterocyclic systems like benzoxazoles.

-

A Chlorine Atom (-Cl): The chloro substituent further influences the electronic properties of the aromatic ring and can be a site for further functionalization through cross-coupling reactions.

The strategic combination of these functional groups in a single molecule provides a platform for the efficient construction of complex molecular architectures.

Synthesis of this compound

The most direct and commonly cited method for the preparation of this compound is through the reduction of its nitro precursor, 2-chloro-6-nitro-4-trifluoromethylphenol.

Experimental Protocol: Reduction of 2-chloro-6-nitro-4-trifluoromethylphenol[1]

Reaction Scheme:

Methodological & Application

Synthesis of Bio-functional Derivatives from 2-Amino-6-chloro-4-(trifluoromethyl)phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 2-Amino-6-chloro-4-(trifluoromethyl)phenol. This compound, possessing amino, hydroxyl, and chloro functional groups, alongside a trifluoromethyl moiety, serves as a valuable starting material for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl and chloro groups significantly influences the reactivity of the aromatic ring, amino, and phenol moieties, opening avenues for selective chemical modifications.

Application Notes

This compound is a key intermediate for the synthesis of a range of derivatives, including but not limited to N-acyl, N-sulfonyl, and N-alkyl compounds, as well as more complex heterocyclic structures such as benzoxazoles and quinolines. These derivatives are of significant interest in drug discovery, as the trifluoromethyl group is a well-established bioisostere for improving metabolic stability, binding affinity, and lipophilicity of lead compounds.

-

N-Functionalized Derivatives: The amino group can be readily acylated or sulfonylated to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR). Subsequent reduction of the resulting amides can yield N-alkylated derivatives. These modifications are fundamental in tuning the electronic and steric properties of the molecule to optimize interactions with biological targets.

-

Heterocyclic Scaffolds: The ortho-relationship of the amino and hydroxyl groups provides a classic precursor for the synthesis of benzoxazoles. This privileged scaffold is present in numerous biologically active compounds. Furthermore, the aminophenol structure can be utilized in multicomponent reactions to construct other complex heterocyclic systems like quinolines, which are central to a wide array of pharmaceuticals.

-

Cross-Coupling Reactions: The presence of a chlorine atom on the aromatic ring allows for the exploration of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of aryl or vinyl substituents, significantly increasing molecular complexity and providing access to novel biaryl structures.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations that can be performed on this compound to generate a library of derivatives.

Caption: Key synthetic pathways for the derivatization of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of various derivatives. While specific examples with this compound are not always available in the literature, these protocols are based on well-established synthetic transformations for similarly substituted aminophenols and are expected to be readily adaptable.

Protocol 1: Synthesis of N-Acyl Derivatives

This protocol describes the acylation of the amino group of this compound using an acid chloride.

Workflow Diagram:

Caption: Workflow for the N-acylation of this compound.

Methodology:

-

In a three-neck flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve this compound (1.0 eq.) in dioxane (approx. 40 mL per gram of starting material).

-

With stirring at room temperature, add the desired acid chloride (e.g., propionyl chloride, 1.3 eq.) dropwise.

-

Continue stirring the mixture at room temperature for 2 hours.

-

Heat the reaction mixture to 90°C for 1 hour.

-

After cooling, pour the mixture onto ice (approx. 100 g per gram of starting material).

-

Collect the resulting precipitate by suction filtration and wash with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to yield the pure N-acyl derivative.

Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Alkylation

This protocol details the N-alkylation of this compound through a reductive amination approach using a carboxylic acid and sodium borohydride. This method is adapted from a procedure for the analogous 4-nitro compound.

Methodology:

-

Dissolve this compound (1.0 eq.) in a carboxylic acid that corresponds to the desired alkyl group (e.g., acetic acid for N-ethyl derivatization) (approx. 25 mL per gram of starting material).

-

Cool the solution to 10°C in an ice bath.

-

Carefully add sodium borohydride (4.0 eq.) portion-wise, maintaining the temperature below 20°C.

-

Stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 60°C for 3 hours.

-

Cool the mixture and dilute with water (approx. 50 mL per gram of starting material).

-

Adjust the pH to 5 with a 30% sodium hydroxide solution to precipitate the product.

-

Collect the precipitate by suction filtration, wash with water, and dry under vacuum over a desiccant.

Protocol 3: Synthesis of Benzoxazole Derivatives

This protocol outlines the cyclocondensation of this compound with an aldehyde to form a 2-substituted benzoxazole.

Workflow Diagram:

Application Notes and Protocols for the Synthesis of Novel Herbicides Utilizing 2-Amino-6-chloro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-chloro-4-(trifluoromethyl)phenol is a fluorinated aromatic compound with reactive amino and hydroxyl functionalities, making it a versatile starting material for the synthesis of novel agrochemicals. The presence of the trifluoromethyl group, a common moiety in many active herbicides, suggests its potential as a scaffold for developing new herbicidal agents. These application notes provide a detailed, albeit hypothetical, protocol for the synthesis of a novel urea-based herbicide from this precursor, along with a proposed mechanism of action and illustrative efficacy data. This document is intended to serve as a foundational guide for researchers exploring the potential of this compound in the discovery of new crop protection agents.

Proposed Synthetic Pathway

A plausible route for the synthesis of a novel herbicide from this compound involves the conversion of the amino group into a urea functionality. This class of compounds is known to inhibit photosynthesis, a common mode of action for many commercial herbicides. The following scheme illustrates a two-step synthesis of a hypothetical herbicide, N'-(2-chloro-4-hydroxy-5-(trifluoromethyl)phenyl)-N,N-dimethylurea.

Application Notes and Protocols: 2-Amino-6-chloro-4-(trifluoromethyl)phenol as a Precursor for the Synthesis of Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Amino-6-chloro-4-(trifluoromethyl)phenol as a starting material for the synthesis of heterocyclic scaffolds of interest in pharmaceutical research. While a specific marketed pharmaceutical agent directly synthesized from this precursor has not been identified in publicly available literature, its structural motifs—a substituted aminophenol with chloro and trifluoromethyl groups—make it a valuable building block for various bioactive molecules. The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity of drug candidates.

The following sections detail synthetic protocols for key molecular scaffolds that can be derived from this compound, along with generalized workflows and relevant data.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are a prominent structural motif in many pharmaceutically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The ortho-aminophenol functionality of this compound makes it an ideal precursor for the synthesis of substituted benzoxazoles.

Experimental Protocol: Synthesis of 6-chloro-4-(trifluoromethyl)-1,3-benzoxazole-2-thiol

This protocol describes the synthesis of a benzoxazole derivative via cyclization with carbon disulfide.

Materials:

-

This compound

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

To this solution, add a solution of potassium hydroxide (1.1 equivalents) in ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 6-chloro-4-(trifluoromethyl)-1,3-benzoxazole-2-thiol.

Expected Yield: 70-85%

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| 6-chloro-4-(trifluoromethyl)-1,3-benzoxazole-2-thiol | This compound | CS₂, KOH | Ethanol | 70-85 |

Visualization of Synthetic Workflow:

Application Notes and Protocols for the N-alkylation of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated aminophenols are a pivotal class of intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of an alkyl group on the nitrogen atom of aminophenols can significantly modulate their pharmacological properties. The specific substrate, 2-Amino-6-chloro-4-(trifluoromethyl)phenol, is a highly functionalized aromatic compound, and its N-alkylated derivatives are of interest for screening for various biological activities, including potential anti-cancer and anti-inflammatory properties. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[1]

This document provides detailed protocols for the selective N-alkylation of this compound using a highly efficient one-pot reductive amination method.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of aminophenols and anilines using methods analogous to the protocols described below. Yields are typically high, demonstrating the efficiency of the reductive amination process.

Table 1: One-Pot Reductive N-Alkylation of Various Aminophenols with Aldehydes using Sodium Borohydride

| Amine Substrate | Aldehyde | Solvent | Reducing Agent | Temperature | Time (h) | Yield (%) |

| o-Aminophenol | Benzaldehyde | Methanol | NaBH₄ | Room Temp | 1 | 98.3[2] |

| p-Aminophenol | Benzaldehyde | Methanol | NaBH₄ | Room Temp | 1 | 96.7[2] |

| o-Aminophenol | 4-Chlorobenzaldehyde | Methanol | NaBH₄ | Room Temp | 1 | 89.1[2] |

| Aniline | Benzaldehyde | Glycerol | NaBH₄ | 70°C | 0.67 | 97[3] |

| Aniline | Butanal | Ethanol | NaBH₄/Cellulose-SO₃H | Room Temp | 0.75 | 95[4] |

Table 2: Reductive Alkylation of Substituted Anilines

| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |

| 4-Trifluoromethylaniline | Benzaldehyde | NaBH(OAc)₃/TFA | N/A | High Yield (Qualitative)[5] |

| Various Anilines | Various Aldehydes | NaBH₄ | TFE | 88-96[6] |

| N-Methylaniline | Benzaldehyde | NaBH₄ | Glycerol | 96[3] |

Experimental Protocols

Protocol 1: One-Pot Reductive N-Alkylation with Aldehydes and Sodium Borohydride

This protocol describes a highly efficient, one-pot method for the selective N-alkylation of this compound via reductive amination.

Materials:

-

This compound

-

Aldehyde (e.g., Benzaldehyde, Butyraldehyde)

-

Methanol (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in methanol, add the desired aldehyde (1.0-1.1 eq).

-

Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. Foaming may occur.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully add deionized water to quench the reaction.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Starting Material (2-Amino-6-chloro-4-trifluoromethylphenol)

This protocol is for the preparation of the starting material from its nitro precursor.[7]

Materials:

-

2-Chloro-6-nitro-4-trifluoromethylphenol

-

Sodium Dithionite (Na₂S₂O₄)

-

Ethanol

-

Deionized Water

-

Toluene

-

Chloroform

Procedure:

-

Dissolve 2-chloro-6-nitro-4-trifluoromethylphenol (1.0 eq) in a mixture of ethanol and water.

-

To the stirred solution, add solid sodium dithionite (in portions, excess).

-

Stir the solution for 2 hours and then leave it to stand overnight.

-

Filter the mixture and evaporate the solvent from the filtrate.

-

Add toluene to the residue and remove it under reduced pressure to azeotropically remove water.

-

Extract the residue with boiling chloroform (3 x volume).

-

Evaporate the combined chloroform extracts to obtain 2-amino-6-chloro-4-trifluoromethylphenol as an oil.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the starting material and subsequent N-alkylation.

Potential Signaling Pathway for Biological Activity

Derivatives of N-alkylated aminophenols, particularly those containing trifluoromethyl groups, have shown promise as anti-cancer agents.[8][9] One potential mechanism of action is the inhibition of tumor growth through the modulation of key signaling pathways. For instance, compounds with a N-(bis(trifluoromethyl)phenyl)-chloro moiety have been shown to inhibit liver tumor growth by inactivating the STAT3 pathway via direct binding to HNF 4α.[2] The diagram below illustrates a representative signaling pathway that could be targeted by such compounds.

Caption: Representative signaling pathway potentially targeted by N-alkylated aminophenol derivatives.

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 5. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Coupling Reactions of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthetic coupling of 2-Amino-6-chloro-4-(trifluoromethyl)phenol. This versatile building block possesses three key reactive sites: a nucleophilic amino group, a phenolic hydroxyl group, and a chloro substituent suitable for cross-coupling reactions. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, impacting reactivity.

The strategic functionalization of this molecule is of interest in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies, including the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Given the multifunctional nature of the starting material, chemoselectivity is a critical consideration. The choice of catalyst, ligand, base, and reaction conditions will determine the site of coupling.

Key Reactive Sites and Potential Transformations

-

C-Cl Bond: The chloro substituent can be targeted in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon (e.g., Suzuki-Miyaura, Sonogashira, Heck) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.

-

N-H Bond: The primary amino group can undergo N-arylation or N-alkylation.

-